N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide
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Overview
Description
N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide is a synthetic organic compound with the molecular formula C18H15ClINOS It is characterized by the presence of a benzothiophene ring, a chlorinated methyl group, and an iodinated benzamide moiety
Preparation Methods
The synthesis of N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a chlorinated methyl group.
Introduction of the Iodinated Benzamide Moiety: The iodinated benzamide moiety is introduced through a nucleophilic substitution reaction, where an amine group reacts with an iodinated benzoyl chloride.
Coupling of the Two Fragments: The final step involves coupling the benzothiophene core with the iodinated benzamide moiety through a suitable linker, such as an ethyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide can be compared with other similar compounds, such as:
N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-bromobenzamide: This compound has a bromine atom instead of an iodine atom, which may result in different reactivity and biological activity.
N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-chlorobenzamide: The presence of a chlorine atom instead of an iodine atom may affect the compound’s chemical properties and interactions with biological targets.
N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-fluorobenzamide: The fluorinated analog may exhibit different pharmacokinetic and pharmacodynamic properties compared to the iodinated compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
920537-64-0 |
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Molecular Formula |
C18H15ClINOS |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C18H15ClINOS/c1-11-14-10-12(19)6-7-17(14)23-16(11)8-9-21-18(22)13-4-2-3-5-15(13)20/h2-7,10H,8-9H2,1H3,(H,21,22) |
InChI Key |
YBZHANXYKABTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)CCNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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